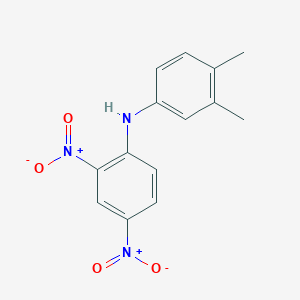

N-(3,4-dimethylphenyl)-2,4-dinitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-9-3-4-11(7-10(9)2)15-13-6-5-12(16(18)19)8-14(13)17(20)21/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPQTPINWFQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Materials Science and Dye Chemistry:historically, Dinitroanilines Were Vital As Intermediates for Dyes.wikipedia.orgthe Chromophoric Nature of the N 3,4 Dimethylphenyl 2,4 Dinitroaniline Structure Warrants Investigation into Its Properties As a Dye or Pigment. Moreover, the Field of Nonlinear Optics Presents a Modern Application for Such Polarized Molecules.benchchem.comresearch Could Focus on Synthesizing Single Crystals of the Compound and Measuring Their Second and Third Order Nlo Properties to Evaluate Their Potential for Use in Optical Technologies.

Table 2: Established and Potential Research Applications for Dinitroaniline Derivatives

| Application Area | Well-Known Examples | Potential for N-(3,4-dimethylphenyl)-2,4-dinitroaniline |

| Herbicides | Trifluralin, Pendimethalin, Oryzalin. wikipedia.orgfrontiersin.org | High: Screening for pre-emergence herbicidal activity is a logical first step. |

| Antiparasitic Agents | Oryzalin, Trifluralin derivatives. nih.gov | Moderate: Investigation against parasites like Cryptosporidium is a viable research path. |

| Dyes & Pigments | Used as intermediates for azo and disperse dyes. wikipedia.orgwikipedia.org | Moderate: Could be explored as a dye itself or as a precursor for more complex colorants. |

| Nonlinear Optics | Co-crystals of various dinitroanilines. | Possible: Requires synthesis of high-purity crystals and specialized optical analysis. |

| Explosives | Used as substitute high explosives in WWI. wikipedia.org | Low: Modern explosives technology has largely moved beyond this class of compounds. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of N-(3,4-dimethylphenyl)-2,4-dinitroaniline

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, electronic distribution, and reactivity.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electronic landscape is dominated by the electron-donating nature of the dimethylphenyl group and the strong electron-withdrawing character of the two nitro groups on the dinitroaniline moiety. The HOMO is expected to be localized primarily on the electron-rich N-(3,4-dimethylphenyl) portion of the molecule, particularly the nitrogen atom and the aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2,4-dinitrophenyl ring, specifically around the nitro groups.

This charge separation indicates a significant intramolecular charge transfer character. The HOMO-LUMO gap is a critical parameter for predicting photochemical properties and reactivity. nih.gov While specific calculated values for this compound are not available, analysis of related compounds provides a basis for estimation. For instance, DFT calculations on similar nitroaromatic compounds have been performed. In a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the HOMO-LUMO gaps were found to be in the range of 3.02 to 3.43 eV. nih.gov Another study on a pyran derivative reported a HOMO-LUMO gap of 3.8997 eV. nih.govwikipedia.org These values suggest that this compound likely possesses a moderate to small energy gap, indicative of a reactive molecule.

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Related Nitroaromatic Compound

| Molecular Orbital | Energy (eV) |

| EHOMO | -5.7171 |

| ELUMO | -1.8174 |

| Energy Gap (ΔE) | 3.8997 |

Note: Data is for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, a compound with donor and acceptor groups, and is illustrative of the range of values for such molecules. nih.gov

Electrostatic Potential Surface and Charge Distribution in this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP surface would be characterized by a high negative potential around the oxygen atoms of the two nitro groups, making them strong centers for electrophilic interactions. The region around the amino bridging group and the dimethylphenyl ring would exhibit a less negative or even slightly positive potential due to the electron-withdrawing effect of the dinitrophenyl moiety. The hydrogen atom of the secondary amine (N-H) would likely show a positive potential, indicating its ability to act as a hydrogen bond donor. This distribution of charge is crucial in understanding intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of this compound

Conformational Energy Landscape of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the C-N bonds linking the two aromatic rings. The dihedral angle between the planes of the 3,4-dimethylphenyl ring and the 2,4-dinitrophenyl ring is a key conformational parameter. Due to steric hindrance from the ortho-nitro group, a completely planar conformation is unlikely.

Studies on similar diarylamine structures, such as N-(2,4-dinitrophenyl)-2,4-dinitroaniline, have shown significant dihedral angles between the benzene (B151609) rings, with one polymorph exhibiting an angle of 44.16 (5)° and another 56.3 (2)°. nih.gov This indicates that the molecule adopts a twisted conformation to relieve steric strain. The conformational energy landscape of this compound would likely feature several local energy minima corresponding to different rotational isomers. The presence of the methyl groups on the second phenyl ring will further influence the preferred conformations.

Solvent Effects on the Dynamics and Structure of this compound

The behavior of a molecule can be significantly influenced by its solvent environment. Solvatochromism, the change in a substance's color with solvent polarity, is a well-known phenomenon for nitroaniline derivatives. researchgate.net MD simulations in explicit solvent models can elucidate the specific interactions between the solute and solvent molecules.

For this compound, polar solvents would be expected to interact strongly with the polar nitro groups and the N-H group through hydrogen bonding and dipole-dipole interactions. These interactions can stabilize certain conformations and influence the electronic properties of the molecule, potentially altering its HOMO-LUMO gap and absorption spectrum. For example, studies on p-nitroaniline have shown that polar solvents can cause a red shift (bathochromic shift) in its absorption spectrum. researchgate.net MD simulations can track the formation and lifetime of hydrogen bonds and quantify the solvent's effect on the molecule's structure and flexibility.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models are widely used in drug design and materials science to predict the properties of new compounds without the need for synthesis and testing. nih.govnih.gov

A QSPR model for dinitroaniline derivatives could be developed to predict properties such as solubility, melting point, or a specific type of reactivity based on a set of calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, quantum-chemical, or 3D-descriptors.

For a class of compounds including this compound, relevant descriptors might include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Steric descriptors: Molecular volume, surface area, and specific steric parameters.

Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

By building a regression model using a training set of dinitroaniline derivatives with known properties, a predictive equation can be established. Such a model would allow for the rapid screening of virtual libraries of related compounds to identify candidates with desired properties. The development of robust QSAR/QSPR models requires a diverse set of compounds and reliable experimental data for model training and validation. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, offering a theoretical framework for interpreting experimental spectra. For this compound, these predictions can provide valuable insights into its vibrational and electronic properties.

Vibrational Spectroscopy (FT-IR and Raman): Density Functional Theory (DFT) calculations are a reliable method for predicting the vibrational frequencies of organic molecules. By optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds.

The predicted vibrational spectrum can be used to assign the absorption bands observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra. For instance, characteristic vibrational modes for the nitro (NO₂) groups, the N-H bond, the aromatic C-H bonds, and the methyl (CH₃) groups can be identified. Due to the nature of harmonic calculations, the computed frequencies are often systematically higher than the experimental values. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

Illustrative Predicted Vibrational Frequencies: While specific experimental data for this compound is not readily available in the searched literature, a hypothetical table of predicted frequencies based on typical DFT calculations for similar aromatic nitro compounds is presented below for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Unscaled) | Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment |

| 1 | 3350 | 3216 | N-H stretching |

| 2 | 3100-3000 | 2976-2880 | Aromatic and methyl C-H stretching |

| 3 | 1620 | 1555 | Aromatic C=C stretching |

| 4 | 1580 | 1517 | Asymmetric NO₂ stretching |

| 5 | 1350 | 1296 | Symmetric NO₂ stretching |

| 6 | 1280 | 1229 | C-N stretching |

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Visible spectrum of this compound. These calculations can reveal the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of chromophoric systems.

The presence of the electron-donating dimethylphenyl group and the electron-withdrawing dinitrophenyl moiety suggests that this compound likely exhibits intramolecular charge transfer (ICT) transitions. These ICT bands are often sensitive to solvent polarity, a phenomenon that can also be modeled computationally.

Hypothetical Predicted UV-Vis Absorption: The following table illustrates the kind of data that would be generated from a TD-DFT calculation for this molecule.

| Excitation | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 410 | 0.45 | HOMO → LUMO (π → π* ICT) |

| S₀ → S₂ | 320 | 0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 280 | 0.30 | HOMO → LUMO+1 (π → π) |

Prediction of Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity towards different chemical species. For this compound, the presence of electron-withdrawing nitro groups is expected to result in a relatively low LUMO energy, making it a good electron acceptor.

Illustrative Table of Predicted Reactivity Indices: The following table presents hypothetical reactivity indices for this compound, based on typical values for related compounds.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.8 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 1.85 |

| Electrophilicity Index (ω) | 5.84 |

Advanced Quantum Chemical Methods for Excited State Properties of this compound

While TD-DFT is a powerful tool for studying excited states, it can have limitations, especially for systems with significant charge-transfer character or for describing states with multi-reference character. For a more accurate and detailed understanding of the excited state properties of this compound, more advanced quantum chemical methods can be employed.

Multireference Methods: For molecules where the ground state or excited states cannot be adequately described by a single electronic configuration, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2) are necessary. These methods are particularly important for studying photochemical reactions, conical intersections, and the electronic structure of excited states with significant static correlation. For a molecule like this compound, which possesses multiple chromophores, multireference methods could provide a more accurate picture of the complex interplay between different excited states.

Equation-of-Motion Coupled-Cluster (EOM-CC) Methods: The Equation-of-Motion Coupled-Cluster (EOM-CC) family of methods, such as EOM-CCSD (Coupled-Cluster with Singles and Doubles), offers a robust and accurate alternative for calculating excited state energies. EOM-CC methods are systematically improvable and are not as dependent on the choice of an active space as multireference methods. They can provide a high-accuracy benchmark for the excitation energies and properties of this compound.

The application of these advanced methods would allow for a more precise characterization of the excited state potential energy surfaces, including the identification of minimum energy pathways for relaxation and the calculation of properties such as excited-state dipole moments and transition dipole moments. This detailed information is crucial for understanding the photophysical and photochemical behavior of this compound.

Crystallographic and Solid State Studies

X-ray Diffraction Analysis of Single Crystals of N-(3,4-dimethylphenyl)-2,4-dinitroaniline

No publicly accessible single-crystal X-ray diffraction data for this compound could be located. The determination of a crystal structure is a prerequisite for a detailed analysis of its molecular conformation, bond parameters, intermolecular interactions, and packing motifs.

Without experimental crystallographic data, a definitive analysis of the molecular conformation and precise bond lengths and angles of this compound in the solid state is not possible.

A description of the intermolecular forces, such as hydrogen bonds, van der Waals interactions, and potential π-π stacking, that govern the three-dimensional arrangement of molecules in a crystal, is contingent on the availability of its crystal structure. No such information has been reported for this compound.

Polymorphism and Solid-State Phase Transitions of this compound

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science. However, there are no published studies on the polymorphic behavior of this compound.

As no polymorphs of this compound have been reported, no characterization data is available.

The investigation into factors such as solvent choice, crystallization temperature, and pressure, which influence the formation of different polymorphs, has not been conducted for this specific compound.

Co-crystallization Strategies Involving this compound

Co-crystallization is a technique used to modify the physicochemical properties of solid materials. There is no information in the scientific literature regarding attempts to form co-crystals with this compound as a co-former.

Chemical Reactivity and Derivatization Strategies

Reduction Reactions of Nitro Groups in N-(3,4-dimethylphenyl)-2,4-dinitroaniline

The two nitro groups on the 2,4-dinitrophenyl moiety are prime targets for reduction, a common strategy to synthesize corresponding amino derivatives. The selective reduction of one nitro group over the other is a significant challenge, governed by the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. chemrxiv.orgresearchgate.net For polynitro compounds like this compound, achieving chemo-selectivity is crucial. Generally, in dinitroanilines, the nitro group positioned ortho to the amino group is preferentially reduced. echemi.comstackexchange.com This preference is often attributed to intramolecular hydrogen bonding between the amino group and the ortho-nitro group, which facilitates the coordination of the substrate to the catalyst surface.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. rsc.orgresearchgate.net The choice of solvent can also influence the reaction's outcome, with protic solvents like ethanol or methanol often being effective. researchgate.net By carefully controlling reaction parameters such as hydrogen pressure, temperature, and catalyst loading, it is possible to selectively reduce one nitro group, typically the one at the C2 position, to yield N¹-(3,4-dimethylphenyl)-4-nitrobenzene-1,2-diamine. Complete reduction of both nitro groups would lead to the formation of N¹-(3,4-dimethylphenyl)benzene-1,2,4-triamine.

| Catalyst | Reducing Agent | Conditions | Predicted Major Product | Reference Principle |

|---|---|---|---|---|

| Pd/C, PtO₂, or Raney Ni | H₂ (low pressure) | Mild temperature, controlled reaction time | N¹-(3,4-dimethylphenyl)-4-nitrobenzene-1,2-diamine | Preferential reduction of the ortho-nitro group in dinitroanilines. echemi.comstackexchange.com |

| Pd/C, PtO₂, or Raney Ni | H₂ (high pressure) | Elevated temperature, prolonged reaction | N¹-(3,4-dimethylphenyl)benzene-1,2,4-triamine | Exhaustive reduction of all nitro groups. researchgate.net |

| Iron (Fe) in acidic medium | H⁺ source (e.g., Acetic Acid) | Room temperature to mild heating | N¹-(3,4-dimethylphenyl)-4-nitrobenzene-1,2-diamine | Chemoselective reduction of nitroarenes using metal-acid systems. chemrxiv.org |

The electrochemical reduction of dinitrophenols has been studied and provides a model for the likely behavior of this compound. researchgate.net On the surface of a modified electrode, the nitro groups can be reduced in a stepwise manner. The reduction potentials for the two nitro groups are typically different, allowing for selective transformation by controlling the applied potential.

The process involves the transfer of electrons from the cathode to the nitro groups, followed by protonation. The reduction of the first nitro group (likely the ortho-nitro group) would occur at a less negative potential, leading to a hydroxylamine (B1172632) intermediate, which is then further reduced to an amine. The reduction of the second nitro group would require a more negative potential. This method offers a high degree of control over the selectivity of the reduction process. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Rings of this compound

The molecule contains two aromatic rings with vastly different susceptibilities to electrophilic attack. The 2,4-dinitrophenyl ring is strongly deactivated, while the 3,4-dimethylphenyl ring is activated.

Electrophilic aromatic substitution (EAS) will overwhelmingly occur on the 3,4-dimethylphenyl ring. The 2,4-dinitrophenyl ring is severely deactivated by the two potent electron-withdrawing nitro groups, making it highly resistant to attack by electrophiles. rsc.orgwikipedia.orglibretexts.org

On the 3,4-dimethylphenyl ring, the directing effects of three substituents must be considered: the two methyl groups and the secondary amine bridge.

Methyl Groups: These are activating, ortho, para-directing groups. libretexts.org

Secondary Amine Bridge (-NH-): This group is also strongly activating and ortho, para-directing due to the lone pair on the nitrogen atom which can donate electron density to the ring through resonance. rsc.orgwikipedia.org

The positions ortho to the amine group are C2' and C6'. The positions ortho to the methyl groups are C2', C5' (for the C3'-methyl) and C2', C5' (for the C4'-methyl). The positions para to the substituents are C5' (para to C2' amine entry point) and C6' (para to C3'-methyl).

Considering the combined directing effects, the most activated positions for electrophilic attack are C2', C5', and C6'. However, steric hindrance will play a significant role. uomustansiriyah.edu.iq The C2' and C6' positions are adjacent to the bulky N-(2,4-dinitrophenyl)amino substituent, which will sterically hinder the approach of an electrophile. Therefore, substitution is most likely to occur at the C5' position, which is ortho to the C4'-methyl group and meta to the C3'-methyl group, and experiences the least steric hindrance from the large amine substituent.

The reactivity of the two rings towards electrophiles is starkly different.

2,4-Dinitrophenyl Ring: The two nitro groups are powerful deactivating groups. minia.edu.eg They withdraw electron density from the ring through both inductive (-I) and resonance (-M) effects, creating a significant partial positive charge on the aromatic carbons and destabilizing the positively charged Wheland intermediate formed during electrophilic attack. rsc.orgwikipedia.org Consequently, this ring is essentially inert to all but the most forcing EAS conditions.

| Ring System | Substituents | Electronic Effect | Directing Influence | Predicted Reactivity | Most Probable Substitution Site(s) |

|---|---|---|---|---|---|

| 2,4-Dinitrophenyl | -NO₂ (at C2, C4) -NHR (at C1) | Strongly deactivating (-I, -M) | Meta-directing (NO₂), Ortho, para-directing (NHR) | Extremely low / Inert | No reaction under normal conditions |

| 3,4-Dimethylphenyl | -CH₃ (at C3', C4') -NHR (at C1') | Activating (+I, Hyperconjugation) Strongly activating (+M > -I) | Ortho, para-directing | High | C5' (due to minimized steric hindrance) |

Nucleophilic Attack on this compound

In contrast to electrophilic substitution, the electron-deficient 2,4-dinitrophenyl ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). unilag.edu.ng The strong electron-withdrawing nitro groups at the ortho and para positions are crucial for this reactivity. They stabilize the negative charge of the intermediate Meisenheimer complex that forms when a nucleophile attacks the ring. researchgate.net

Potential sites for nucleophilic attack are the carbon atoms bearing the nitro groups (C2 and C4) or any other carbon atom on the dinitrophenyl ring. If a good leaving group were present at C1 (e.g., a halogen instead of the dimethylphenylamino group), SₙAr would readily occur at that position. In the absence of a conventional leaving group at C1, nucleophilic attack can still occur, potentially leading to the formation of stable Meisenheimer adducts or displacement of a nitro group, although the latter requires more stringent conditions. The most electron-deficient positions, and thus the most likely targets for nucleophilic attack, are C2 and C4, which are directly influenced by the resonance-withdrawing effects of the nitro groups. unilag.edu.ngresearchgate.net

Functionalization of the Amine Nitrogen in this compound

The secondary amine nitrogen in this compound presents a site for various functionalization reactions, allowing for the synthesis of a range of derivatives. The reactivity of this nitrogen is significantly influenced by the electronic effects of the substituents on both aromatic rings. The presence of two electron-withdrawing nitro groups on one phenyl ring decreases the nucleophilicity of the amine nitrogen, making it less reactive than in typical secondary aryl amines. Conversely, the electron-donating methyl groups on the other phenyl ring slightly counteract this deactivation.

Standard derivatization strategies for secondary amines, such as alkylation and acylation, can be applied to this compound, though potentially requiring more forcing reaction conditions.

Alkylation: Introduction of an alkyl group onto the amine nitrogen can be achieved through reaction with alkyl halides. Due to the reduced nucleophilicity of the amine, this reaction may necessitate the use of a strong base to deprotonate the amine, forming a more reactive amide anion, followed by treatment with the alkylating agent.

Acylation: Acylation of the amine nitrogen can be accomplished using acyl chlorides or acid anhydrides. This reaction typically proceeds more readily than alkylation, as the carbonyl carbon of the acylating agent is highly electrophilic. The resulting N-acyl derivatives are often stable, crystalline solids.

Below is an interactive data table summarizing potential functionalization reactions of the amine nitrogen in this compound.

| Reaction Type | Reagent | Product Class | Reaction Conditions |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl-N-(3,4-dimethylphenyl)-2,4-dinitroaniline | Strong base (e.g., NaH), polar aprotic solvent |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-N-(3,4-dimethylphenyl)-2,4-dinitroaniline | Base (e.g., Pyridine), aprotic solvent |

| Nitrosation | Nitrous Acid (HONO) | N-Nitroso-N-(3,4-dimethylphenyl)-2,4-dinitroaniline | Acidic conditions (e.g., NaNO2, HCl) |

This table represents potential reactions based on the general chemical reactivity of secondary aromatic amines and has been adapted for the specific electronic properties of this compound.

Mechanistic Studies of Degradation Pathways under Various Chemical Conditions

The degradation of this compound can proceed through several pathways, largely dependent on the chemical environment. The most studied degradation mechanisms for dinitroaniline compounds involve the reduction of the nitro groups, which are highly susceptible to electron transfer reactions.

Reductive Degradation: Under reducing conditions, such as those found in anaerobic environments or in the presence of reducing agents like sodium dithionite or iron filings, the nitro groups of this compound are sequentially reduced. The initial reduction product is typically the corresponding nitroso compound, followed by further reduction to a hydroxylamino and finally to an amino group. This stepwise reduction can lead to a variety of intermediates and final products. For instance, the reduction of one nitro group would yield N-(3,4-dimethylphenyl)-2-amino-4-nitroaniline or N-(3,4-dimethylphenyl)-4-amino-2-nitroaniline. Complete reduction of both nitro groups results in the formation of N1-(3,4-dimethylphenyl)benzene-1,2,4-triamine. Studies on other dinitroaniline herbicides have shown that this reductive pathway is a significant route of environmental degradation epa.gov. The ease of reduction is influenced by pH, with increased rates often observed at higher pH values epa.gov.

Hydrolytic Degradation: While the aryl-amine bond is generally stable, under harsh acidic or basic conditions, hydrolysis may occur, leading to the cleavage of the molecule. Acid-catalyzed hydrolysis would likely yield 3,4-dimethylaniline and 2,4-dinitrophenol.

Photolytic Degradation: Dinitroaromatic compounds are known to be susceptible to photodegradation. Upon absorption of UV light, this compound can be excited to a higher energy state, leading to a variety of reactions, including the potential for cleavage of the C-N or N-H bonds, or reactions involving the nitro groups. The presence of photosensitizers in the environment can accelerate this process.

An interactive data table summarizing the likely degradation pathways of this compound is presented below.

| Degradation Pathway | Conditions | Key Intermediates | Major Products |

| Reductive Degradation | Anaerobic, reducing agents (e.g., Fe(II)) | Nitroso and hydroxylamino derivatives | Amino-nitroanilines, benzene-1,2,4-triamine derivatives |

| Hydrolytic Degradation | Strong acid or base, heat | - | 3,4-Dimethylaniline, 2,4-Dinitrophenol |

| Photolytic Degradation | UV radiation | Excited state species, radical intermediates | Cleavage products, polymerized materials |

This table is based on established degradation pathways for structurally related dinitroaniline compounds and represents probable routes for the degradation of this compound.

Advanced Analytical Techniques for Characterization

Chromatographic Methods for Separation and Purity Assessment of N-(3,4-dimethylphenyl)-2,4-dinitroaniline

Chromatographic techniques are fundamental for the separation and purity evaluation of this compound from complex matrices, including reaction mixtures and potential degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most pertinent methods for this purpose.

Method Development for Isomer Separation

The synthesis of this compound can potentially lead to the formation of various structural isomers, such as those with different substitution patterns on the phenyl ring. The separation of these closely related compounds is a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful tool for the separation of dinitroaniline derivatives. Method development would focus on optimizing the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds like N-substituted dinitroanilines. The selection of a specific C18 column would depend on factors like particle size, pore size, and end-capping, which influence resolution and peak shape.

Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically employed. rsc.org The separation can be achieved using an isocratic elution for simpler mixtures or a gradient elution for more complex samples containing a wider range of polarities. rsc.org The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can help to suppress the ionization of the amino group and improve peak symmetry.

Detection: A UV-Vis detector is suitable for the detection of dinitroanilines due to the presence of chromophoric nitro groups. rsc.org The selection of the detection wavelength would be optimized based on the UV-Vis spectrum of this compound to achieve maximum sensitivity.

A study on the separation of five nitroaniline and dinitroaniline isomers utilized an Agilent TC-C18 column with a mobile phase of acetonitrile/water (30/70, v/v) under isocratic conditions, demonstrating the feasibility of separating such isomers. rsc.org

Gas Chromatography (GC):

Gas chromatography can also be employed, particularly for assessing the presence of volatile impurities.

Column: A capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, would be suitable.

Derivatization: For certain aniline (B41778) derivatives, derivatization may be necessary to improve thermal stability and chromatographic performance. massbank.eu

Detector: A flame ionization detector (FID) provides good general sensitivity, while a nitrogen-phosphorus detector (NPD) offers higher selectivity for nitrogen-containing compounds. wikipedia.org For unequivocal identification, mass spectrometry (MS) is the preferred detector.

Impurity Profiling and Quantification

Impurity profiling is essential for understanding the purity of a sample of this compound and for identifying potential by-products from its synthesis or degradation. umn.edu

Methodology:

A validated HPLC method is typically the primary tool for impurity profiling. The method should be capable of separating the main compound from all potential impurities. The International Council for Harmonisation (ICH) guidelines suggest that impurities present at levels above 0.1% should be identified and quantified. umn.edu

Quantification:

Quantification of impurities is achieved by comparing the peak area of each impurity to the peak area of a reference standard of known concentration. If a reference standard for a specific impurity is not available, its concentration can be estimated using the peak area of the main compound and assuming a response factor of 1.0, although this is less accurate.

Table 7.1: Illustrative HPLC Method Parameters for Dinitroaniline Analysis

| Parameter | Condition | Reference |

| Column | Agilent TC-C18 (4.6 mm x 250 mm, 5 µm) | rsc.org |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 225 nm | rsc.org |

| Temperature | 30 °C | rsc.org |

This table provides example parameters based on the analysis of related dinitroaniline compounds and would require optimization for this compound.

Electrochemical Characterization of this compound

Electrochemical techniques provide valuable insights into the redox properties of this compound, which are governed by the electron-withdrawing nitro groups and the electron-donating amino and dimethylphenyl groups.

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is a powerful technique for studying the oxidation and reduction processes of electroactive species. For this compound, CV can be used to determine its redox potentials and to understand the mechanisms of its electrochemical reactions.

Expected Electrochemical Behavior:

The dinitroaniline moiety is expected to undergo irreversible reduction at a solid electrode, such as a glassy carbon electrode (GCE) or a platinum electrode. chembk.comnih.gov The reduction of the nitro groups typically occurs in one or more steps, leading to the formation of nitro radical anions and subsequently to hydroxylamines and amines. The oxidation of the amino group is also possible at more positive potentials.

Studies on p-nitroaniline have shown an irreversible oxidation peak, indicating that the electron transfer process is slow. chembk.com The electrochemical behavior of substituted anilines is significantly influenced by the nature and position of the substituents on the aromatic ring. rsc.orgncats.io The dimethylphenyl group in this compound is expected to influence the redox potentials compared to unsubstituted N-phenyl-2,4-dinitroaniline.

Table 7.2: Representative Electrochemical Data for a Related Nitroaniline Derivative

| Compound | Electrode | Technique | Redox Process | Potential (V) vs. Ag/AgCl | Reference |

| p-Nitroaniline | Platinum | Cyclic Voltammetry | Anodic Oxidation | +1.171 (formal potential) | nih.gov |

This table shows data for a related compound to illustrate the type of information obtained from electrochemical studies. The specific potentials for this compound would need to be determined experimentally.

Sensing Applications Based on Electrochemical Properties

The distinct electrochemical signature of dinitroaromatic compounds makes them targets for the development of electrochemical sensors. These sensors offer advantages such as high sensitivity, rapid response, and portability. semanticscholar.org

Sensing Mechanism:

Electrochemical sensors for nitroaromatic compounds typically rely on the reduction of the nitro groups at the surface of a modified electrode. The resulting current is proportional to the concentration of the analyte. The electrode surface can be modified with various materials, such as metal nanoparticles, polymers, or carbon nanomaterials, to enhance the sensitivity and selectivity of the detection.

While specific sensors for this compound have not been reported, the principles used for detecting other dinitroaromatic explosives and pollutants could be adapted for its detection. semanticscholar.org

Hyphenated Techniques (e.g., LC-MS, GC-IR) for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of this compound and its impurities. ncats.io

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is ideal for the analysis of complex mixtures and for the identification of unknown compounds.

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for dinitroaniline derivatives, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Atmospheric pressure chemical ionization (APCI) can also be used. chembk.com

Mass Analysis: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, can provide accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments.

Fragmentation: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic fragmentation pattern, which provides valuable structural information. For this compound, fragmentation would likely involve the loss of nitro groups, cleavage of the N-phenyl bond, and fragmentation of the dimethylphenyl ring.

Gas Chromatography-Infrared Spectroscopy (GC-IR):

GC-IR combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. While less common than GC-MS, GC-IR can be a valuable tool for distinguishing between isomers that may have similar mass spectra but different IR spectra. The vapor-phase IR spectrum of this compound would show characteristic absorptions for the N-H, C-H, N-O (nitro), and aromatic C=C bonds.

Table 7.3: Predicted Mass Spectrometric Data for this compound

| Ion | m/z (calculated) |

| [M+H]+ | 274.1033 |

| [M+Na]+ | 296.0852 |

| [M-H]- | 272.0877 |

This table presents predicted m/z values for the parent molecule. Experimental fragmentation data would be required for full structural confirmation.

Photophysical and Photochemical Properties

Fluorescence and Phosphorescence Studies of N-(3,4-dimethylphenyl)-2,4-dinitroaniline

The luminescent properties of this compound remain uncharacterized. Understanding its fluorescence and phosphorescence is fundamental to determining its potential use in areas such as sensing, imaging, and materials science.

Quantum Yields and Lifetimes of Excited States

There is currently no data on the fluorescence or phosphorescence quantum yields of this compound. The quantum yield is a critical measure of the efficiency of the emission process. Similarly, the lifetimes of the excited singlet and triplet states, which dictate the duration of the excited state, have not been determined. Experimental determination of these parameters would provide fundamental insights into the de-excitation pathways of the molecule.

Solvent Effects on Emission Properties

The influence of the solvent environment on the potential emission properties of this compound has not been investigated. The polarity, viscosity, and hydrogen-bonding capability of solvents can significantly affect the emission spectra, quantum yields, and lifetimes of fluorescent and phosphorescent molecules. A systematic study across a range of solvents would be necessary to understand these interactions.

Photoisomerization and Photoreactivity of this compound

The stability of this compound upon exposure to light and its potential to undergo structural changes are unknown. Investigating its photoisomerization and photoreactivity is crucial for assessing its suitability for applications requiring photostability or, conversely, for designing photoresponsive systems.

Mechanistic Investigations of Light-Induced Transformations

No studies have been published detailing the mechanisms of any light-induced transformations of this compound. Research in this area would involve identifying the photochemical reaction pathways, intermediates, and final products upon irradiation at different wavelengths.

Development of Photo-responsive Materials

The potential of this compound as a component in photo-responsive materials is yet to be explored. Such materials, which change their properties in response to light, have applications in areas like optical switching, data storage, and drug delivery. However, without fundamental knowledge of the compound's photoreactivity, its application in this field remains speculative.

Energy Transfer Processes Involving this compound

There is no information available regarding the ability of this compound to participate in energy transfer processes. Understanding whether it can act as an energy donor or acceptor is essential for its potential use in systems such as light-harvesting complexes or photodynamic therapy.

General findings on dinitroanilines indicate their use as intermediates in the synthesis of dyes and pigments. However, specific data regarding the structure-color relationship, photostability, thermal stability, and applications in advanced materials such as functional polymers, OLEDs, or chemical sensors for this compound could not be retrieved. Similarly, no information was found on its catalytic properties or those of its derivatives.

Due to the absence of specific research findings for this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified section and subsection. The available information is insufficient to construct a thorough and informative article strictly adhering to the provided outline.

Therefore, this response cannot provide the requested article on this compound.

Environmental Transformation Mechanisms

Photodegradation Pathways of N-(3,4-dimethylphenyl)-2,4-dinitroaniline in Aqueous and Atmospheric Systems

Dinitroaniline herbicides are known to be susceptible to photodegradation, which is a significant pathway for their dissipation in the environment, particularly when they remain on the soil surface or are present in clear, shallow waters. frontiersin.orgnih.govnih.gov The rate and extent of photodegradation are influenced by factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents, and the environmental matrix. To minimize losses due to photodegradation and volatilization, dinitroaniline herbicides are often incorporated into the soil. frontiersin.orgnih.gov

Table 1: Potential Photodegradation Products of this compound (Inferred from Related Compounds)

| Precursor Compound | Potential Photoproducts | Transformation Pathway | Reference Compound |

|---|---|---|---|

| This compound | N-(3,4-dimethylphenyl)-2-amino-4-nitroaniline | Reduction of a nitro group | Trifluralin |

| 2,4-Dinitrophenol | Cleavage of the N-phenyl bond | 2,4-Dinitroanisole nih.gov | |

| Hydroxylated derivatives | Hydroxylation of the aromatic ring | 2,4-Dinitroanisole nih.gov | |

| Polymerized products | Further reaction of intermediates | Trifluralin |

Note: Data in this table is hypothetical and based on the photodegradation of structurally similar compounds. Specific experimental data for this compound is not available.

Detailed kinetic studies on the photolytic degradation of this compound are currently lacking in the available literature. For related dinitroaniline herbicides, the rate of photodegradation has been shown to follow first-order kinetics. The half-life can vary significantly depending on the environmental conditions. For example, the persistence of these herbicides is generally longer in soil compared to aqueous systems due to the light-attenuating properties of soil particles.

Microbial and Chemical Biodegradation Pathways of this compound

Microbial degradation is considered the primary mechanism for the breakdown of dinitroaniline herbicides in soil and aquatic environments. frontiersin.orgnih.gov A variety of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. The biodegradation can occur under both aerobic and anaerobic conditions, leading to a range of metabolites.

While specific metabolites of this compound have not been documented, studies on analogous compounds like pendimethalin and trifluralin provide insights into likely degradation pathways. researchgate.netacs.org The primary routes of metabolism typically involve the reduction of the nitro groups and dealkylation of the amino group. For example, the biodegradation of pendimethalin by Bacillus lehensis XJU has been shown to produce 6-aminopendimethalin and 3,4-dimethyl-2,6-dinitroaniline. researchgate.net Similarly, the anaerobic biotransformation of 2,4-dinitroanisole (DNAN) leads to the formation of 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. nih.gov

Table 2: Potential Biodegradation Metabolites of this compound (Inferred from Related Compounds)

| Precursor Compound | Potential Metabolites | Transformation Pathway | Reference Compound |

|---|---|---|---|

| This compound | N-(3,4-dimethylphenyl)-2-amino-4-nitroaniline | Nitroreduction | Pendimethalin researchgate.net |

| N-(3,4-dimethylphenyl)-4-amino-2-nitroaniline | Nitroreduction | Pendimethalin | |

| N-(3,4-dimethylphenyl)-2,4-diaminoaniline | Complete nitroreduction | 2,4-Dinitroanisole nih.gov | |

| 2,4-Dinitroaniline | Dealkylation (cleavage of the N-phenyl bond) | Trifluralin |

Note: Data in this table is hypothetical and based on the biodegradation of structurally similar compounds. Specific experimental data for this compound is not available.

The enzymatic transformation of dinitroaniline herbicides is a key area of research, particularly in understanding herbicide resistance in weeds. Cytochrome P450 monooxygenases have been implicated in the metabolism of these compounds. nih.gov For instance, in some weed species, enhanced metabolism through the oxidative degradation of the 4-methyl group of pendimethalin has been observed. nih.gov Nitroreductases are another class of enzymes that play a crucial role in the initial steps of biodegradation by reducing the nitro groups of the dinitroaniline structure. A flavin-nitroreductase family enzyme, NfnB, has been shown to catalyze the nitroreduction and N-dealkylation of the dinitroaniline herbicide butralin. researchgate.net

Sorption and Transport Phenomena of this compound in Environmental Matrices

The movement and availability of this compound in the environment are largely controlled by its sorption to soil and sediment particles. Dinitroaniline herbicides, in general, exhibit strong binding to soil organic matter and clay particles, which limits their mobility and leaching into groundwater. frontiersin.orgnih.gov This class of compounds typically has low water solubility and can be highly volatile. frontiersin.org

The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. Dinitroaniline herbicides such as pendimethalin and trifluralin have very high Koc values, indicating that they are relatively immobile in soil. frontiersin.orgnih.gov The strong sorption also influences their bioavailability for microbial degradation and plant uptake. While specific sorption coefficients for this compound are not available, it is expected to exhibit similar strong binding characteristics due to its structural properties.

Table 3: Physicochemical Properties and Sorption Behavior of Related Dinitroaniline Herbicides

| Compound | Water Solubility (mg/L at 20-25°C) | Vapor Pressure (kPa at 25°C) | Soil Organic Carbon Partition Coefficient (Koc) | Mobility in Soil |

|---|---|---|---|---|

| Trifluralin | 0.22 | 9500 | 15,800 | Non-mobile frontiersin.orgnih.gov |

| Pendimethalin | 0.33 | 1940 | 17,581 | Non-mobile frontiersin.orgnih.gov |

Note: This table provides data for structurally related dinitroaniline herbicides to infer the likely behavior of this compound.

Conclusion and Future Research Directions

Summary of Key Academic Insights into N-(3,4-dimethylphenyl)-2,4-dinitroaniline

Direct academic research focusing exclusively on this compound is exceptionally limited. Key insights are therefore primarily inferred from the well-established principles of organic chemistry and the general reactivity of the dinitroaniline class.

The synthesis of this compound is understood to proceed via a standard nucleophilic aromatic substitution reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 3,4-dimethylaniline. wikipedia.orgwikipedia.org The two strongly electron-withdrawing nitro groups on the phenyl ring activate the carbon atom at the C1 position (bearing the chlorine atom) for nucleophilic attack by the amino group of 3,4-dimethylaniline.

Table 1: Physicochemical Properties of this compound Note: Data is algorithmically computed from its chemical structure and has not been experimentally verified in published literature.

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₃O₄ |

| Molecular Weight | 287.27 g/mol |

| IUPAC Name | This compound |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

Identification of Remaining Knowledge Gaps for this compound

The primary knowledge gap concerning this compound is the near-total absence of empirical data and dedicated research. While its synthesis is predictable, a comprehensive understanding requires significant investigation into numerous unexplored areas:

Spectroscopic and Crystallographic Characterization: There is no published data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), or X-ray crystallography. This information is fundamental for confirming its structure and understanding its conformational and electronic properties.

Biological Activity: The broader class of dinitroanilines is renowned for its biological effects. nih.gov However, this compound has not been screened for potential herbicidal, antiparasitic, antimicrobial, or anticancer activities. researchgate.netnih.gov

Physicochemical Properties: Key experimental data, including melting point, boiling point, solubility in various solvents, and thermal stability, remain undocumented. wikipedia.org

Material Science Applications: Many dinitroaniline derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in communications and data processing. The potential of this compound in this domain is completely unknown.

Toxicological Profile: While safety data is outside the scope of this article, it is a critical knowledge gap from a research and handling perspective. The toxicity to non-target organisms, a known concern for some dinitroaniline herbicides, has not been assessed for this specific compound. nih.gov

Prognosis for Future Research Endeavors on this compound and Related Dinitroaniline Derivatives

Future research on this compound will likely be guided by the established applications and research trends of other dinitroaniline derivatives. The prognosis for investigation can be categorized into several promising avenues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.